molecular formula C11H14O2 B3056653 3-Methyl-4-phenylbutanoic acid CAS No. 7315-68-6

3-Methyl-4-phenylbutanoic acid

Cat. No. B3056653
M. Wt: 178.23 g/mol
InChI Key: CJBVVZBGGFKPDA-UHFFFAOYSA-N
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Patent
US09102614B2

Procedure details

3-Methyl-4-phenylbutanoic acid was prepared in a similar manner as 4-(2-methoxy-phenyl)-3-methyl-butyric acid of Example 32 except using 1-phenylpropan-2-one. 1H NMR (400 MHz, CDCl3) δ 7.31-7.14 (m, 5H), 2.65 (dd, J=13.3, 6.7 Hz, 1H), 2.53 (dd, J=13.3, 7.4 Hz, 1H), 2.38 (dd, 14.9, 5.5 Hz, 1H), 2.28 (app. sext. J=6.7 Hz, 1H), 2.17 (dd, 14.5, 7.8 Hz, 1H), 0.98 (d, J=6.6 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH:10]([CH3:15])[CH2:11][C:12]([OH:14])=[O:13].C1(CC(=O)C)C=CC=CC=1>>[CH3:15][CH:10]([CH2:9][C:4]1[CH:3]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH2:11][C:12]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)CC(CC(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CC(=O)O)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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